molecular formula C9H19NO B13605734 2-Methyl-1-(oxan-3-YL)propan-2-amine

2-Methyl-1-(oxan-3-YL)propan-2-amine

Cat. No.: B13605734
M. Wt: 157.25 g/mol
InChI Key: FIHFWTSAYOBAGN-UHFFFAOYSA-N
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Description

2-Methyl-1-(oxan-3-yl)propan-2-amine is an organic compound with the molecular formula C9H19NO It is a derivative of propan-2-amine, featuring a methyl group and an oxan-3-yl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(oxan-3-yl)propan-2-amine typically involves the reaction of oxan-3-yl derivatives with methylamine under controlled conditions. One common method includes the use of oxan-3-yl bromide, which reacts with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 50-60°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(oxan-3-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxan-3-yl ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the oxan-3-yl group is replaced by other functional groups using reagents like sodium azide or halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; conditionsacidic or basic medium, room temperature to elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperatures.

    Substitution: Sodium azide, halides; conditionspolar aprotic solvents, moderate temperatures.

Major Products Formed

    Oxidation: Oxan-3-yl ketones

    Reduction: Alcohol derivatives

    Substitution: Various substituted amines

Scientific Research Applications

2-Methyl-1-(oxan-3-yl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(oxan-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(oxan-3-yl)propan-2-amine is unique due to the presence of the oxan-3-yl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-methyl-1-(oxan-3-yl)propan-2-amine

InChI

InChI=1S/C9H19NO/c1-9(2,10)6-8-4-3-5-11-7-8/h8H,3-7,10H2,1-2H3

InChI Key

FIHFWTSAYOBAGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCCOC1)N

Origin of Product

United States

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